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Compound of Interest

Compound Name: 4-Bromo-2-ethoxythiazole

Cat. No.: B1273697 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 4-Bromo-2-
ethoxythiazole and its related derivatives. Understanding the spectral characteristics of these

compounds is crucial for their identification, purity assessment, and the elucidation of structure-

activity relationships in drug discovery and development. This document summarizes key

quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction to the Spectral Characteristics of
Thiazole Derivatives
Thiazole rings are important structural motifs in many biologically active compounds. The

introduction of substituents, such as a bromine atom at the C4 position and an ethoxy group at

the C2 position, significantly influences the electron distribution within the ring and,

consequently, their spectral properties. This guide will explore these influences through a

comparative analysis.

Spectral Data Comparison
The following tables summarize the key spectral data for 4-Bromo-2-ethoxythiazole and the

unsubstituted 2-ethoxythiazole for a direct comparison of the effect of the bromine substituent.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data

Compound Solvent
Chemical Shift (δ) ppm,
Multiplicity, (J Hz)

4-Bromo-2-ethoxythiazole CDCl₃

Predicted: ~7.1 (s, 1H, H-5),

4.4 (q, J=7.1, 2H, OCH₂), 1.4

(t, J=7.1, 3H, CH₃)

2-Ethoxythiazole[1] CDCl₃

7.21 (d, J=3.5, 1H, H-4), 6.79

(d, J=3.5, 1H, H-5), 4.44 (q,

J=7.1, 2H, OCH₂), 1.43 (t,

J=7.1, 3H, CH₃)[1]

¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ) ppm

4-Bromo-2-ethoxythiazole CDCl₃

Predicted: ~170 (C-2), ~115

(C-4), ~110 (C-5), ~68 (OCH₂),

~14 (CH₃)

2-Ethoxythiazole[1] CDCl₃

171.1 (C-2), 138.0 (C-4), 110.5

(C-5), 67.8 (OCH₂), 14.5 (CH₃)

[1]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
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Compound Major Absorption Bands (cm⁻¹)

4-Bromo-2-ethoxythiazole

Predicted: ~3100 (C-H aromatic), ~2980 (C-H

aliphatic), ~1600 (C=N), ~1500 (C=C), ~1250

(C-O), ~700 (C-Br)

2-Ethoxythiazole[1]
3100, 2980, 2930, 1530, 1480, 1440, 1390,

1240, 1120, 1040, 900, 830, 740[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Compound Ionization Mode [M]⁺ (m/z)
Key Fragment Ions
(m/z)

4-Bromo-2-

ethoxythiazole

Electron Ionization

(EI)

Predicted: 207/209

(due to Br isotopes)

Predicted: M-C₂H₄, M-

OC₂H₅, M-Br

2-Ethoxythiazole[1]
Electron Ionization

(EI)
129 101, 85, 73, 58[1]

Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent

(e.g., CDCl₃) in an NMR tube.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
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¹³C NMR Acquisition: Proton-decoupled spectra are acquired to obtain singlets for each

unique carbon atom.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is placed between two salt plates (e.g.,

NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via gas

chromatography (GC-MS) or direct infusion.

Ionization: Electron Ionization (EI) is a common method for generating ions.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer.

Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the spectral analysis of 4-Bromo-2-
ethoxythiazole derivatives.
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NMR Spectroscopy Workflow
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IR Spectroscopy Mass Spectrometry
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(Thin Film or KBr Pellet)

Acquire IR Spectrum
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IR and MS Workflow

Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the structural features of 4-
Bromo-2-ethoxythiazole and its expected spectral data.
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Molecular Structure

NMR Data IR Data MS Data
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Structure-Spectrum Correlation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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